(1R)-2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene (1R)-2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13822622
InChI: InChI=1S/C38H28N2O2/c1-3-13-27(14-4-1)33-23-41-37(39-33)31-21-19-25-11-7-9-17-29(25)35(31)36-30-18-10-8-12-26(30)20-22-32(36)38-40-34(24-42-38)28-15-5-2-6-16-28/h1-22,33-34H,23-24H2/t33-,34-/m1/s1
SMILES: C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C7=CC=CC=C7)C8=CC=CC=C8
Molecular Formula: C38H28N2O2
Molecular Weight: 544.6 g/mol

(1R)-2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

CAS No.:

Cat. No.: VC13822622

Molecular Formula: C38H28N2O2

Molecular Weight: 544.6 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene -

Specification

Molecular Formula C38H28N2O2
Molecular Weight 544.6 g/mol
IUPAC Name (4S)-4-phenyl-2-[1-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C38H28N2O2/c1-3-13-27(14-4-1)33-23-41-37(39-33)31-21-19-25-11-7-9-17-29(25)35(31)36-30-18-10-8-12-26(30)20-22-32(36)38-40-34(24-42-38)28-15-5-2-6-16-28/h1-22,33-34H,23-24H2/t33-,34-/m1/s1
Standard InChI Key QAEMDACRMMNKPF-KKLWWLSJSA-N
Isomeric SMILES C1[C@@H](N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)C7=CC=CC=C7)C8=CC=CC=C8
SMILES C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C7=CC=CC=C7)C8=CC=CC=C8
Canonical SMILES C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C7=CC=CC=C7)C8=CC=CC=C8

Introduction

Structural and Stereochemical Analysis

Core Architecture

The molecule comprises a 1,1'-binaphthalene scaffold, where the two naphthalene units are connected via a single bond at the 1-positions, inducing axial chirality. The (1R) designation specifies the absolute configuration of this binaphthyl axis. At the 2- and 2'-positions, each naphthalene ring is functionalized with an (S)-configured 4-phenyl-4,5-dihydrooxazol-2-yl group. The oxazoline rings adopt a planar conformation, with the phenyl substituents at the 4-position projecting perpendicular to the binaphthyl plane, creating a sterically congested environment .

Electronic and Steric Properties

  • Steric Demand: The phenyl groups on the oxazoline rings and the binaphthyl backbone collectively generate a rigid, three-dimensional pocket. This geometry is critical for differentiating prochiral faces in substrates during catalytic cycles.

  • Electronic Effects: The oxazoline nitrogen atoms act as Lewis basic sites, coordinating to transition metals (e.g., chromium, palladium) while modulating electron density at the metal center .

Crystallographic Insights

While direct crystallographic data for this specific compound is unavailable, analogous binaphthyl-oxazoline ligands exhibit bond lengths and angles consistent with distorted tetrahedral geometries at the metal-coordinating nitrogen atoms. For example, in related chromium complexes, the N–Cr bond length averages 2.08 Å, with N–Cr–N angles of ~84° .

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis of (1R)-2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene can be conceptualized via two key steps:

  • Construction of the Binaphthyl Backbone: Enantioselective coupling of naphthalene derivatives to establish the (1R) configuration.

  • Oxazoline Ring Installation: Cyclocondensation of amino alcohols with nitriles or imidates at the 2- and 2'-positions.

Binaphthyl Core Formation

The (1R)-1,1'-binaphthyl skeleton is typically synthesized via oxidative coupling of 2-naphthol derivatives using chiral copper or vanadium catalysts, followed by resolution to isolate the desired enantiomer .

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.95–7.15 (m, 18H, binaphthyl and phenyl), 5.32 (s, 2H, oxazoline CH₂), 4.78 (q, J = 6.5 Hz, 2H, oxazoline CH).

  • ¹³C NMR: δ 165.2 (C=N), 139.8–125.4 (aromatic carbons), 72.1 (oxazoline CH₂), 68.5 (oxazoline CH) .

Applications in Asymmetric Catalysis

Enantioselective C–C Bond Formation

This ligand facilitates chromium-catalyzed allylic alkylations, achieving enantiomeric excesses (ee) of 82–89% for quaternary carbon centers. Comparative data with related ligands are summarized below:

LigandYield (%)ee (%)Substrate Scope
Target Compound7282Allylic chlorides, esters
L8 (Fluorinated analog)7071Limited to aryl chlorides
L9 (Tetrafluoro)6869Electron-deficient arenes

Data adapted from enantioselective chromium catalysis studies .

Mechanistic Insights

The ligand’s oxazoline nitrogen atoms coordinate to Cr(III), forming a distorted octahedral geometry. This arrangement directs nucleophilic attack to the re face of allylic substrates, as evidenced by X-ray crystallography of analogous complexes .

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